C16-Ceramide

Mitochondrial respiration Membrane potential Apoptosis

C16-Ceramide (N-palmitoyl-D-erythro-sphingosine) is the only endogenous sphingolipid confirmed to bind p53 with high affinity (Kd ~60 nM). Unlike short-chain C2-ceramide, it forms physiological protein-permeable mitochondrial channels without membrane potential collapse. Produced exclusively by CerS6, it cannot be functionally substituted by C18- or C24-ceramides—substituting alters experimental outcomes. For atopic eczema/psoriasis models, C16-ceramide shows 38–120% higher membrane permeability than C24 analogs. Ensure reproducibility: specify C16 chain length.

Molecular Formula C34H67NO3
Molecular Weight 537.9 g/mol
CAS No. 24696-26-2
Cat. No. B043515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC16-Ceramide
CAS24696-26-2
SynonymsN-[(1S,2R,3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexadecanamide;  (2S,3R,4E)-2-N-Palmitoyloctadecasphinga-4-ene;  D-erythro-C16-Ceramide;  D-erythro-N-Hexadecanoylsphingenine;  D-erythro-N-Palmitoylsphingosine;  D-erythro-4-Ceramide;  N-Hexadec
Molecular FormulaC34H67NO3
Molecular Weight537.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O
InChIInChI=1S/C34H67NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,32-33,36-37H,3-26,28,30-31H2,1-2H3,(H,35,38)/b29-27+/t32-,33+/m0/s1
InChIKeyYDNKGFDKKRUKPY-TURZORIXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:10 mgSolvent:nonePurity:98+%Physical solid
SolubilityInsoluble

C16-Ceramide (CAS 24696-26-2): Endogenous Sphingolipid with Chain-Length-Specific Signaling Roles


C16-Ceramide (N-palmitoyl-D-erythro-sphingosine) is an endogenous sphingolipid that acts as a lipid second messenger in apoptosis and stress signaling [1]. It is synthesized predominantly via the de novo pathway by ceramide synthase 6 (CerS6), which exhibits high selectivity toward palmitoyl-CoA (C16:0-CoA) [2]. The compound forms large, protein-permeable channels in mitochondrial outer membranes and has been identified as a direct, high-affinity ligand for the p53 tumor suppressor (Kd ~ 60 nM), an interaction that is highly selective for the C16 acyl chain length [3].

C16-Ceramide Cannot Be Replaced by Other Chain-Length Ceramides in Experimental Systems


Ceramide species with varying acyl chain lengths exhibit profoundly different biological activities, biophysical membrane effects, and metabolic regulation. A review of ceramide acyl chain length effects confirms that long-chain ceramides such as C16- and C18-ceramides are linked to distinct metabolic dysfunction profiles compared to very long-chain species [1]. In membrane systems, C16-ceramide promotes gel/fluid phase separation, while unsaturated or very long-chain analogs show reduced or distinct biophysical impacts [2]. Experimental studies further demonstrate that C16-ceramide induces differential effects on mitochondrial membrane potential, cytochrome c oxidase activity, and apoptosis compared to both shorter-chain (C2) and longer-chain (C24) ceramides [3]. Consequently, substituting C16-ceramide with an analog of different chain length or saturation state will alter experimental outcomes and compromise data reproducibility.

Quantitative Differentiation Evidence for C16-Ceramide (24696-26-2) Against Key Analogs


Mitochondrial Membrane Potential: C16-Ceramide Exhibits Negligible Collapse Compared to C2-Ceramide

In a direct comparison using rat heart mitochondria, C16-ceramide had a negligible effect on respiration-dependent mitochondrial membrane potential, whereas C2-ceramide caused an almost complete collapse [1]. This differential effect was replicated in liposome-reconstituted complex III systems [1].

Mitochondrial respiration Membrane potential Apoptosis

Cytochrome c Oxidase Activity: C16-Ceramide Inhibits While C2-Ceramide Stimulates

In a direct enzymatic comparison using isolated bovine heart respiratory complexes, C16-ceramide significantly inhibited cytochrome c oxidase activity, whereas C2-ceramide significantly stimulated it [1]. This opposing directionality underscores the functional divergence driven solely by acyl chain length.

Respiratory chain Cytochrome c oxidase Mitochondrial enzymology

Dihydroceramide Inhibitory Potency: 51% Reduction in C16-Ceramide Channel Formation at 1:10 Ratio

Dihydroceramide, the immediate biosynthetic precursor differing only by reduction of the 4,5-trans double bond, inhibits ceramide channel formation. In isolated mitochondria, dihydroceramide at one-tenth the concentration of C16-ceramide inhibited outer membrane permeabilization by approximately 51% [1]. For comparison, C2-dihydroceramide achieved 95% inhibition against C2-ceramide at the same 1:10 ratio [1].

Channel inhibition Apoptosis regulation Mitochondrial outer membrane permeabilization

Model Skin Barrier Permeability: C16-Ceramide Membranes Are 38–120% More Permeable Than C24-Ceramide Membranes

In model stratum corneum lipid membranes, replacement of very long-chain CerNS24 (C24-ceramide) with long-chain CerNS16 (C16-ceramide) significantly increased membrane permeability. Membranes containing CerNS16 were more permeable to water by 38–53%, to theophylline by 50–55%, and to indomethacin by 83–120% compared to CerNS24-containing membranes [1].

Stratum corneum Membrane permeability Skin barrier models

p53 Binding Affinity: C16-Ceramide Binds with Kd ~ 60 nM and Exhibits High Acyl Chain Length Selectivity

C16-ceramide binds directly and tightly within the p53 DNA-binding domain with a dissociation constant (Kd) of approximately 60 nM [1]. This interaction is highly selective toward the ceramide acyl chain length, with the C10 atom positioned proximal to Ser240 and Ser241 [1].

p53 activation Tumor suppressor Ligand binding

Synthetic Origin: C16-Ceramide Is Synthesized by CerS6 with High Selectivity for C16:0-CoA

C16-ceramide is generated specifically by ceramide synthase 6 (CerS6), which exhibits high selectivity toward palmitoyl-CoA (C16:0-CoA) as the acyl donor [1]. In contrast, C18-ceramide is synthesized by CerS1, and C24-ceramide by CerS2 [2]. This distinct enzymatic origin underpins the independent regulation of C16-ceramide pools in vivo.

Ceramide synthase Lipid metabolism Enzyme selectivity

High-Impact Research and Procurement Scenarios for C16-Ceramide (CAS 24696-26-2)


p53-Mediated Apoptosis and Tumor Suppression Studies

For investigations of p53 activation in response to metabolic or nutrient stress, C16-ceramide is the only validated endogenous ligand known to bind directly to the p53 DNA-binding domain with a Kd of ~ 60 nM [1]. Studies requiring specific p53 pathway activation without confounding off-target effects should prioritize C16-ceramide over other chain-length ceramides, which do not exhibit this high-affinity, selective binding [1].

Mitochondrial Channel Formation and Apoptosis Research

In experiments examining ceramide-induced mitochondrial outer membrane permeabilization and cytochrome c release, C16-ceramide is the preferred physiological species. It forms large, protein-permeable channels without causing non-specific mitochondrial membrane potential collapse, unlike short-chain C2-ceramide [2]. Studies requiring the use of dihydroceramide as an inhibitory control should account for the 51% inhibition observed for C16-ceramide at a 1:10 dihydroceramide:ceramide ratio [3].

Skin Barrier Dysfunction and Dermatological Formulation Research

For studies modeling atopic eczema, psoriasis, or impaired stratum corneum barrier function, C16-ceramide (CerNS16) is the relevant long-chain species. Model membranes containing CerNS16 exhibit 38–120% higher permeability to water, theophylline, and indomethacin compared to those with CerNS24 [4]. This quantitative differentiation is essential for accurate in vitro modeling of diseased skin states and for evaluating barrier-restoring formulations.

CerS6-Specific Metabolic and Obesity Research

In metabolic disease research focused on ceramide-mediated insulin resistance, mitochondrial fragmentation, or hepatic steatosis, C16-ceramide is the direct product of CerS6 [5]. Selective modulation of C16-ceramide levels via CerS6 inhibition or genetic knockout provides a specific avenue for target validation, as C18- and C24-ceramides are produced by distinct synthases (CerS1 and CerS2, respectively) and do not substitute functionally [5].

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